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Compound of Interest

Compound Name: 1,1-Diethoxycyclopentane

Cat. No.: B104243 Get Quote

An In-depth Technical Guide to 1,1-
Diethoxycyclopentane
CAS Number: 23786-93-8 Molecular Formula: C₉H₁₈O₂

This technical guide provides a comprehensive overview of 1,1-diethoxycyclopentane, also

known as cyclopentanone diethyl ketal, for researchers, scientists, and professionals in drug

development. This document covers its chemical properties, synthesis, applications in organic

synthesis, and spectroscopic data.

Chemical and Physical Properties
1,1-Diethoxycyclopentane is a colorless liquid with a characteristic odor.[1] It is characterized

by a cyclopentane ring with two ethoxy groups attached to the same carbon atom.[1] This

structure renders it relatively nonpolar, leading to low solubility in water but good solubility in

common organic solvents.[1] The presence of the ethoxy groups makes it a useful reagent in

organic synthesis, particularly in reactions such as nucleophilic substitutions and

condensations.[1]

Table 1: Physical and Chemical Properties of 1,1-Diethoxycyclopentane
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Property Value Reference

CAS Number 23786-93-8 [2][3]

Molecular Formula C₉H₁₈O₂ [2][3][4]

Molecular Weight 158.24 g/mol [1][4]

Boiling Point 162-165 °C (at 760 Torr)

63-65 °C (at 20 Torr) [5]

Density 0.9089 g/cm³ (at 20 °C) [5]

Appearance Colorless liquid [1]

Solubility
Soluble in organic solvents,

less soluble in water
[1]

Synonyms
Cyclopentanone diethyl ketal,

Cyclopentane, 1,1-diethoxy-
[1]

Role in Organic Synthesis and Drug Development
The primary application of 1,1-diethoxycyclopentane in organic synthesis, including

pharmaceutical development, is as a protecting group for the ketone functionality of

cyclopentanone. Ketals, such as 1,1-diethoxycyclopentane, are stable under basic and

nucleophilic conditions. This stability allows chemists to perform reactions on other parts of a

complex molecule without affecting the ketone group. The protection is reversible, and the

original ketone can be regenerated by treatment with aqueous acid.

This strategy is crucial in multi-step syntheses of complex molecules, where the reactivity of

different functional groups needs to be carefully managed. For instance, 1,1-
diethoxycyclopentane is used as a reagent in the synthesis of Quinbolone, which is a

derivative of the anabolic steroid Boldenone.

Experimental Protocols
While specific, detailed protocols for the synthesis of 1,1-diethoxycyclopentane are not

readily available in the searched literature, a representative procedure can be derived from
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general methods for ketal formation. One common and efficient method is the acid-catalyzed

reaction of a ketone with an orthoformate.

Representative Synthesis of 1,1-Diethoxycyclopentane:

This protocol describes the synthesis of 1,1-diethoxycyclopentane from cyclopentanone and

triethyl orthoformate.

Materials:

Cyclopentanone

Triethyl orthoformate

Anhydrous ethanol (as solvent)

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)

Anhydrous sodium bicarbonate or other suitable base for neutralization

Anhydrous magnesium sulfate or sodium sulfate for drying

Standard laboratory glassware for reaction, distillation, and work-up

Procedure:

To a round-bottom flask equipped with a reflux condenser and a drying tube, add

cyclopentanone, a slight excess of triethyl orthoformate, and anhydrous ethanol.

Add a catalytic amount of the acid catalyst to the mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer

chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by

the formation of ethyl formate and ethanol as byproducts.

Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst by adding a small amount of a solid base, such as anhydrous

sodium bicarbonate, and stir for a few minutes.

Filter the mixture to remove the solid base.

Remove the solvent and other volatile components from the filtrate by rotary evaporation.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 1,1-diethoxycyclopentane.

Spectroscopic Data
Detailed, experimentally-derived spectra for 1,1-diethoxycyclopentane are not widely

published. However, based on the structure and data from analogous compounds, the following

spectroscopic characteristics can be anticipated:

Table 2: Predicted Spectroscopic Data for 1,1-Diethoxycyclopentane
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Spectroscopy Expected Features

¹H NMR

- A triplet around 1.1-1.3 ppm corresponding to

the methyl protons (-OCH₂CH₃).- A quartet

around 3.3-3.6 ppm for the methylene protons of

the ethoxy groups (-OCH₂CH₃).- Multiplets in

the range of 1.5-1.8 ppm for the methylene

protons of the cyclopentane ring.

¹³C NMR

- A peak around 15 ppm for the methyl carbons

of the ethoxy groups.- A peak around 58-60 ppm

for the methylene carbons of the ethoxy

groups.- Peaks for the methylene carbons of the

cyclopentane ring in the aliphatic region (around

20-40 ppm).- A quaternary carbon peak for the

C1 of the cyclopentane ring (the ketal carbon) at

a significantly downfield shift, likely in the range

of 100-110 ppm.

IR Spectroscopy

- C-H stretching vibrations for sp³ hybridized

carbons just below 3000 cm⁻¹.- Strong C-O

stretching bands in the fingerprint region,

typically around 1050-1150 cm⁻¹ for the ether

linkages.- Absence of a strong C=O stretching

band around 1700 cm⁻¹, which would be

present in the starting material, cyclopentanone.

Mass Spectrometry

- The molecular ion peak (M⁺) at m/z = 158.-

Common fragmentation patterns for ketals

would involve the loss of an ethoxy group (-

OCH₂CH₃, mass = 45) to give a fragment at m/z

= 113, or the loss of an ethyl group (-CH₂CH₃,

mass = 29) followed by rearrangement. The

fragmentation of the cyclopentane ring is also

expected.[6][7][8]

Visualizations
The following diagrams illustrate the synthesis and utility of 1,1-diethoxycyclopentane.
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Reactants Reaction Conditions

Products

Cyclopentanone

1,1-Diethoxycyclopentane

Triethyl Orthoformate H⁺ (catalyst) Ethanol (solvent)

Ethyl Formate Ethanol

Click to download full resolution via product page

Caption: Synthesis of 1,1-diethoxycyclopentane.

Synthetic Workflow with Ketal Protection

Molecule with
Ketone and another

Functional Group (e.g., Ester)

Protection Step:
+ Ethanol, H⁺

Protected Molecule
(Ketal formed)

Reaction on other
Functional Group

(e.g., Reduction of Ester)

Deprotection Step:
+ H₂O, H⁺

Final Product

Click to download full resolution via product page

Caption: Role of 1,1-diethoxycyclopentane as a protecting group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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